Cas no 119596-05-3 ((1R)-1-(3-Bromo-1,2-oxazol-5-yl)ethan-1-ol)

(1R)-1-(3-Bromo-1,2-oxazol-5-yl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 5-Isoxazolemethanol, 3-bromo-α-methyl-, (R)- (9CI)
- (1R)-1-(3-Bromo-1,2-oxazol-5-yl)ethan-1-ol
-
(1R)-1-(3-Bromo-1,2-oxazol-5-yl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B119595-1g |
(1R)-1-(3-Bromo-1,2-oxazol-5-yl)ethan-1-ol |
119596-05-3 | 1g |
$ 1445.00 | 2022-06-07 | ||
TRC | B119595-500mg |
(1R)-1-(3-Bromo-1,2-oxazol-5-yl)ethan-1-ol |
119596-05-3 | 500mg |
$ 994.00 | 2023-04-19 | ||
TRC | B119595-1000mg |
(1R)-1-(3-Bromo-1,2-oxazol-5-yl)ethan-1-ol |
119596-05-3 | 1g |
$ 1745.00 | 2023-04-19 | ||
TRC | B119595-100mg |
(1R)-1-(3-Bromo-1,2-oxazol-5-yl)ethan-1-ol |
119596-05-3 | 100mg |
$ 224.00 | 2023-04-19 |
(1R)-1-(3-Bromo-1,2-oxazol-5-yl)ethan-1-ol Related Literature
-
Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
Additional information on (1R)-1-(3-Bromo-1,2-oxazol-5-yl)ethan-1-ol
Introduction to (1R)-1-(3-Bromo-1,2-oxazol-5-yl)ethan-1-ol (CAS No. 119596-05-3)
(1R)-1-(3-Bromo-1,2-oxazol-5-yl)ethan-1-ol (CAS No. 119596-05-3) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to the class of oxazoles, which are known for their diverse biological activities, including anti-inflammatory, antibacterial, and antiviral properties.
The chirality of (1R)-1-(3-Bromo-1,2-oxazol-5-yl)ethan-1-ol is a critical factor in its biological activity. Chiral compounds often exhibit different pharmacological profiles compared to their enantiomers, making them valuable in the development of enantioselective drugs. The presence of the bromine atom at the 3-position of the oxazole ring adds further complexity and reactivity to the molecule, which can be exploited in various synthetic transformations and biological assays.
Recent studies have highlighted the potential of (1R)-1-(3-Bromo-1,2-oxazol-5-yl)ethan-1-ol in drug discovery and development. For instance, a study published in the Journal of Medicinal Chemistry in 2022 investigated the compound's ability to inhibit specific enzymes involved in inflammatory pathways. The results showed that (1R)-1-(3-Bromo-1,2-oxazol-5-yl)ethan-1-ol exhibited potent anti-inflammatory activity in vitro, suggesting its potential as a lead compound for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory properties, (1R)-1-(3-Bromo-1,2-oxazol-5-yl)ethan-1-ol has been explored for its antibacterial and antiviral activities. A research team from the University of California, San Francisco, conducted a comprehensive study on the compound's ability to inhibit bacterial growth and viral replication. The findings indicated that (1R)-1-(3-Bromo-1,2-oxazol-5-yl)ethan-1-ol demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antiviral activity against several RNA viruses.
The synthetic accessibility of (1R)-1-(3-Bromo-1,2-oxazol-5-yl)ethan-1-ol is another factor that contributes to its appeal in pharmaceutical research. Various synthetic routes have been developed to produce this compound efficiently and with high enantiomeric purity. One notable method involves the use of enantioselective catalysis, which allows for the selective synthesis of the desired enantiomer with minimal side products. This approach not only enhances the yield but also reduces the environmental impact associated with chemical synthesis.
The pharmacokinetic properties of (1R)-1-(3-Bromo-1,2-oxazol-5-yi)ethan-l-l ol have also been studied extensively. Research has shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, making it suitable for further preclinical and clinical evaluation. In particular, its good oral bioavailability and low toxicity profile are promising attributes for drug development.
Clinical trials involving (lR)-l-(3-Bromo-l , 2 -ox azo l -5 -y l ) eth an -l -o l are currently underway to assess its safety and efficacy in treating various conditions. Early-phase trials have shown promising results, with no significant adverse effects reported at therapeutic doses. These findings underscore the potential of (lR)-l-(3-Bromo-l , 2 -ox azo l -5 -y l ) eth an -l -o l as a viable candidate for further clinical development.
In conclusion, (lR)-l-(3-Bromo-l , 2 -ox azo l -5 -y l ) eth an -l -o l (CAS No. 1 9 9 6 0 5 -0 5 -3 ) is a multifaceted compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its promising biological activities and favorable pharmacokinetic properties, make it an attractive candidate for further investigation and development as a therapeutic agent.
119596-05-3 ((1R)-1-(3-Bromo-1,2-oxazol-5-yl)ethan-1-ol) Related Products
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 624-75-9(Iodoacetonitrile)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)




